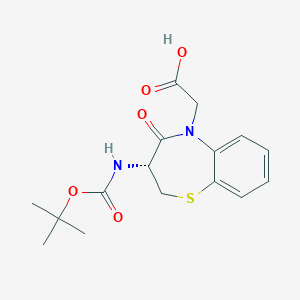

(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Übersicht

Beschreibung

(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as Boc-AMT-BTZ, is a synthetic organic compound with a variety of applications in scientific research. It has been used in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry. Boc-AMT-BTZ has a unique structure that makes it a valuable tool for scientists, as it is able to interact with a wide range of molecules and has a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Structural Elucidation and β-turn Mimicry

The compound (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been studied for its ability to adopt a type II′ β-turn in solid state and solution, indicating its potential as a constrained dipeptide mimetic. Such structural properties are critical for understanding peptide folding and designing peptide mimetics with specific conformations for therapeutic applications (Amblard et al., 2005).

Building Blocks for Heterocycles

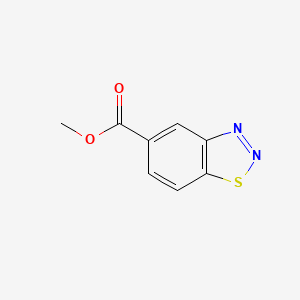

This chemical entity serves as a versatile building block in synthetic organic chemistry, particularly in the construction of benzodiazepines and related heterocycles. Its application includes the synthesis of 3,5-disubstituted 1,4-benzodiazepines via photo-Fries rearrangement of anilides, illustrating its utility in generating complex structures predominantly active in the central nervous system (Ferrini et al., 2006).

Novel Synthetic Routes

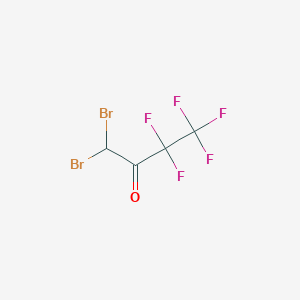

The compound also facilitates novel, high-yielding syntheses of 2H-1,4-benzothiazin-3(4H)-ones and 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones through nucleophilic additions and cyclization, broadening the scope of accessible benzothiazepines and benzothiazinones for potential pharmaceutical applications (Katritzky et al., 2001).

Enantioselective Synthesis

A one-pot enantioselective route to N-unprotected 2,3-dihydro-1,5-benzothiazepinones showcases the ability to produce optically active benzothiazepines under mild conditions. This methodology is significant for drug discovery, allowing for rapid derivatization of these structures into therapeutically relevant compounds (Meninno et al., 2017).

Synthesis of Diverse Heterocyclic Compounds

The compound's reactivity has been exploited in the synthesis of a range of fused heterocyclic compounds, demonstrating its versatility as a precursor for the development of novel molecules with potential therapeutic properties (Khodairy et al., 2013).

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used as intermediates in the synthesis of drugs, such as the anticonvulsant drug pregabalin . Therefore, it’s plausible that this compound could also target similar biochemical pathways.

Mode of Action

It’s known that compounds with similar structures often undergo reduction reactions . In these reactions, hydride reagents like LiAlH4 and NaBH4 can reduce carbonyl groups, converting unsaturated aldehydes and ketones into unsaturated alcohols . This process is referred to as a reduction, where the compound that gains electrons is said to be reduced .

Biochemical Pathways

It’s known that similar compounds often play a role in the synthesis of drugs that affect various biochemical pathways . For instance, Pregabalin, a drug synthesized using similar compounds, is known to bind to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system .

Pharmacokinetics

It’s known that similar compounds often have properties that make them suitable for use as drug intermediates . These properties can include solubility in various solvents, stability under various conditions, and reactivity with other compounds .

Result of Action

It’s known that similar compounds often play a role in the synthesis of drugs that have various effects at the molecular and cellular level . For instance, Pregabalin, a drug synthesized using similar compounds, is known to decrease the release of neurotransmitters like glutamate, noradrenaline, and substance P .

Action Environment

It’s known that similar compounds often have properties that make them suitable for use as drug intermediates under various conditions . These properties can include stability under various pH levels, temperatures, and in the presence of other compounds .

Eigenschaften

IUPAC Name |

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-16(2,3)23-15(22)17-10-9-24-12-7-5-4-6-11(12)18(14(10)21)8-13(19)20/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDWQYMZOLVICH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSC2=CC=CC=C2N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CSC2=CC=CC=C2N(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373202 | |

| Record name | [(3R)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250349-14-5 | |

| Record name | (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzothiazepine-5(2H)-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250349-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(3R)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)